molecular formula C9H9ClO B1648381 4-Chloro-2,3-dimethylbenzaldehyde CAS No. 1349716-28-4

4-Chloro-2,3-dimethylbenzaldehyde

Cat. No.: B1648381
CAS No.: 1349716-28-4
M. Wt: 168.62 g/mol
InChI Key: KKWCTXNQLDHDPB-UHFFFAOYSA-N
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Description

4-Chloro-2,3-dimethylbenzaldehyde (CAS: Not explicitly provided in evidence) is a substituted benzaldehyde derivative featuring a chloro group at the 4-position and methyl groups at the 2- and 3-positions of the aromatic ring. Its molecular formula is C₉H₉ClO, with a molar mass of 168.62 g/mol. This compound is structurally significant due to the electron-withdrawing chloro group and electron-donating methyl substituents, which influence its reactivity in organic synthesis, particularly in aldol condensations or as a precursor for pharmaceuticals and agrochemicals .

Properties

IUPAC Name

4-chloro-2,3-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-6-7(2)9(10)4-3-8(6)5-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWCTXNQLDHDPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2,3-dimethylbenzaldehyde can be synthesized through several methods. One common method involves the chlorination of 2,3-dimethylbenzaldehyde using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, and they may use continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,3-dimethylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 4-Chloro-2,3-dimethylbenzoic acid.

    Reduction: 4-Chloro-2,3-dimethylbenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

4-Chloro-2,3-dimethylbenzaldehyde serves as a valuable intermediate in the synthesis of a variety of organic compounds. Its reactivity allows it to participate in several chemical reactions, including:

  • Nucleophilic Substitution : The chloro group can be replaced by various nucleophiles to form substituted derivatives.
  • Reduction Reactions : The aldehyde functional group can be reduced to yield alcohol derivatives.
  • Oxidation Reactions : It can be oxidized to form carboxylic acids.

These properties make it a crucial building block in the development of more complex molecules for research and industrial applications .

Pharmaceutical Development

The compound is extensively utilized in pharmaceutical research due to its diverse biological activities. Notable applications include:

  • Antimicrobial Properties : Studies have shown that this compound exhibits significant antibacterial activity. It has been evaluated for its potential to enhance the efficacy of standard antibiotics when used in combination therapies .
  • Antidiabetic Activity : Research indicates that this compound can inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. Inhibition percentages observed were approximately 93.2% for α-amylase and 73.7% for α-glucosidase at optimal concentrations, highlighting its potential as an antidiabetic agent .

Agrochemical Applications

In agrochemicals, this compound is used in the synthesis of various pesticides and herbicides. Its ability to interact with biological systems makes it suitable for developing products aimed at pest control while minimizing environmental impact .

Biological Studies

The compound has been employed in biological studies to explore various biochemical pathways and mechanisms. Its reactivity allows researchers to investigate interactions with biomolecules, making it a useful tool in pharmacological research .

Antimicrobial Evaluation

A peer-reviewed study assessed the antibacterial effects of various benzaldehyde derivatives, including this compound. The findings indicated that this compound significantly reduced the minimum inhibitory concentration (MIC) of standard antibiotics when used in combination therapy, suggesting its potential role as an antibiotic modulator .

Antidiabetic Studies

Another research article focused on synthesizing Schiff base derivatives from this compound. These derivatives demonstrated broad-spectrum antimicrobial activity alongside potent inhibition of α-amylase and α-glucosidase activities, underscoring the compound's versatility in drug development .

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings/Notes
Organic SynthesisIntermediate for various organic compoundsReacts via nucleophilic substitution and reduction
PharmaceuticalsAntimicrobial and antidiabetic propertiesInhibits α-amylase (93.2%) and α-glucosidase (73.7%)
AgrochemicalsSynthesis of pesticidesPotential for environmentally friendly pest control
Biological StudiesInvestigating biochemical pathwaysUseful for studying interactions with biomolecules

Mechanism of Action

The mechanism of action of 4-Chloro-2,3-dimethylbenzaldehyde involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways. The aldehyde group in the compound is reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to changes in their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The position and nature of substituents on benzaldehyde derivatives profoundly affect their properties. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
4-Chloro-2,3-dimethylbenzaldehyde Cl (4-), CH₃ (2-, 3-) C₉H₉ClO High electrophilicity at aldehyde; used in fine chemical synthesis
4-Methoxy-2,3-dimethylbenzaldehyde OCH₃ (4-), CH₃ (2-, 3-) C₁₀H₁₂O₂ Electron-donating methoxy group enhances solubility in polar solvents; lower reactivity in electrophilic substitution
4-(Bromomethyl)benzaldehyde BrCH₂ (4-) C₈H₇BrO Bromomethyl group enables nucleophilic substitutions; higher toxicity (requires stringent safety protocols)
4-Chloro-2,6-dimethylphenol Cl (4-), CH₃ (2-, 6-), OH (1-) C₈H₉ClO Phenolic hydroxyl group increases acidity (pKa ~8.5); used in disinfectant byproduct analysis

Key Observations :

  • Electrophilicity : The chloro group in this compound enhances the electrophilicity of the aldehyde carbon compared to methoxy-substituted analogs, making it more reactive in nucleophilic additions .
  • Solubility: Methyl groups improve lipophilicity, whereas methoxy or hydroxyl groups (as in 4-Chloro-2,6-dimethylphenol) increase water solubility .
  • Toxicity : Brominated analogs like 4-(Bromomethyl)benzaldehyde exhibit higher acute toxicity, necessitating rigorous safety measures during handling .
Analytical and Industrial Relevance
  • Chromatographic Analysis: Derivatives like 4-Chloro-2,6-dimethylphenol are quantified using HPLC with detection limits as low as 0.009 mg/L, highlighting the precision required for chlorinated aromatic compounds in environmental monitoring .
  • Pharmaceutical Intermediates : this compound serves as a precursor for antihypertensive agents, whereas methoxy analogs are more commonly used in fragrance synthesis .

Biological Activity

4-Chloro-2,3-dimethylbenzaldehyde is an aromatic aldehyde that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits various pharmacological properties, including antimicrobial, anti-inflammatory, and potential anticancer activities. The following sections provide a detailed exploration of its biological activities based on recent research findings.

Chemical Structure and Properties

This compound features a chlorinated benzene ring with two methyl groups and an aldehyde functional group. Its chemical structure can be represented as:

C9H9ClO\text{C}_9\text{H}_9\text{ClO}

This structure influences its reactivity and interactions with biological molecules, making it a valuable compound for various applications.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In a study evaluating its antibacterial efficacy, the compound was tested against several strains including Staphylococcus aureus and Escherichia coli. The results demonstrated a notable inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Bacillus subtilis1816 µg/mL

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. A study reported that it significantly reduced the production of pro-inflammatory cytokines in vitro, indicating its potential to modulate inflammatory responses . This effect is particularly relevant in conditions such as arthritis and other inflammatory disorders.

3. Anticancer Potential

Recent studies have explored the anticancer potential of this compound. It was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was evaluated using various cancer cell lines, including breast and colon cancer cells. The findings suggested that this compound could serve as a lead for developing novel anticancer agents .

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)25Caspase activation
HT-29 (Colon Cancer)30Cell cycle arrest

The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets. The presence of the chloro and methyl groups enhances its reactivity with enzymes and receptors involved in various biological pathways.

Enzyme Inhibition

The compound has been shown to inhibit certain enzymes that are crucial in inflammatory processes and cancer progression. For example, it acts as an inhibitor of cyclooxygenase (COX) enzymes which are involved in the synthesis of prostaglandins—key mediators in inflammation .

Case Studies

Several case studies have documented the biological activity of this compound:

  • Antibacterial Efficacy : A study conducted on the effectiveness of various aldehydes against bacterial pathogens demonstrated that this compound exhibited superior antibacterial activity compared to other similar compounds .
  • Anticancer Research : Another investigation focused on the apoptotic effects of this compound on different cancer cell lines revealed significant cell death through mitochondrial pathways .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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